molecular formula C17H13F3O4 B599883 (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid CAS No. 127852-25-9

(S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid

Cat. No.: B599883
CAS No.: 127852-25-9
M. Wt: 338.282
InChI Key: GOSSQWXBWXTINY-JTQLQIEISA-N
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Description

(S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, an ethoxycarbonyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-(trifluoromethyl)benzene and (S)-2-hydroxybenzoic acid.

    Formation of Ethoxycarbonyl Intermediate: The 2-(trifluoromethyl)benzene is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethoxycarbonyl intermediate.

    Coupling Reaction: The intermediate is then coupled with (S)-2-hydroxybenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Systems: Employing automated systems for precise control of reaction conditions and to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of substituents like halogens or nitro groups on the aromatic ring.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

    Protein Binding: Studied for its binding affinity to various proteins, which can influence biological activity.

Medicine

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Evaluated for its anti-inflammatory and analgesic properties.

Industry

    Materials Science: Utilized in the development of advanced materials with specific properties, such as increased thermal stability or chemical resistance.

    Agriculture: Investigated for its potential use in agrochemicals to enhance crop protection.

Mechanism of Action

The mechanism of action of (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of signaling pathways, such as the inhibition of inflammatory mediators or the activation of metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid: The enantiomer of the compound, which may exhibit different biological activity.

    2-(Trifluoromethyl)benzoic acid: Lacks the ethoxycarbonyl group, resulting in different chemical properties.

    Ethyl 2-(trifluoromethyl)benzoate: Similar structure but with an ester group instead of a carboxylic acid.

Uniqueness

    Chirality: The (S)-enantiomer may exhibit unique biological activity compared to the ®-enantiomer.

    Functional Groups:

This detailed overview provides a comprehensive understanding of (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]carbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3O4/c1-10(11-6-4-5-9-14(11)17(18,19)20)24-16(23)13-8-3-2-7-12(13)15(21)22/h2-10H,1H3,(H,21,22)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSSQWXBWXTINY-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)OC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1C(F)(F)F)OC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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